molecular formula C21H24N2O4S B11269940 2,4,6-trimethyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide

2,4,6-trimethyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide

Cat. No.: B11269940
M. Wt: 400.5 g/mol
InChI Key: PCTJBTIDQWHGQV-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenyl group, a sulfonamide group, and multiple methyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl core, followed by the introduction of the sulfonamide group and the propylamino group. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide and chromenyl groups.

    Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the chromenyl group can interact with various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonamide: Shares the sulfonamide group but lacks the chromenyl and propylamino groups.

    2-Oxo-4-(propylamino)-2H-chromene: Contains the chromenyl and propylamino groups but lacks the sulfonamide group.

    N-(2-Oxo-4-(propylamino)-2H-chromen-3-yl)benzenesulfonamide: Similar structure but with different substituents on the benzene ring.

Uniqueness

2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-[2-oxo-4-(propylamino)chromen-3-yl]benzenesulfonamide

InChI

InChI=1S/C21H24N2O4S/c1-5-10-22-18-16-8-6-7-9-17(16)27-21(24)19(18)23-28(25,26)20-14(3)11-13(2)12-15(20)4/h6-9,11-12,22-23H,5,10H2,1-4H3

InChI Key

PCTJBTIDQWHGQV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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